
2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a pyrrole ring and multiple methyl groups . The pyrrole ring is a five-membered aromatic heterocycle, which is known to contribute to the biological activity of the molecule .
Aplicaciones Científicas De Investigación
Neuropharmacology and Serotonin Reuptake Inhibition
This compound has been investigated for its potential as a neuropharmacological agent. Specifically, it shows serotonin reuptake inhibition properties, similar to the standard drug sertraline. Researchers have screened it in vitro using the platelet model, and it exhibited promising results .
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic activity against certain cancer cell lines. For instance, compounds like 22i and 22j have shown efficacy in inhibiting cancer cell growth. Further studies are needed to explore their mechanisms of action and potential clinical applications .
Direcciones Futuras
Pyrrole derivatives are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine”, as a pyrrole derivative, may also hold potential for future research and development in medicinal chemistry.
Propiedades
IUPAC Name |
2-methyl-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9(2)7-13-8-12-6-10(3)14(5)11(12)4/h6,9,13H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBGJBEWFONDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

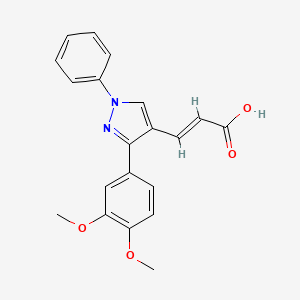
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)
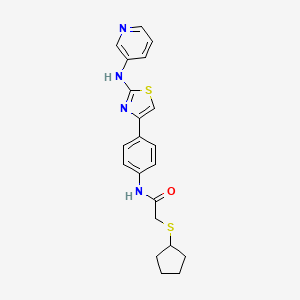
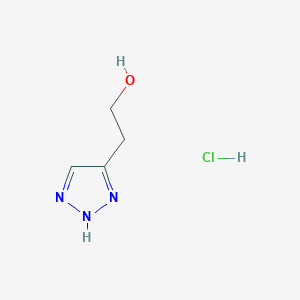
![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)
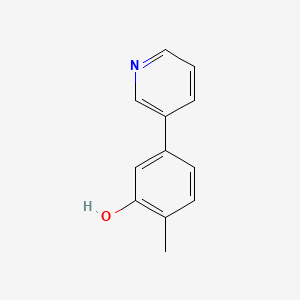
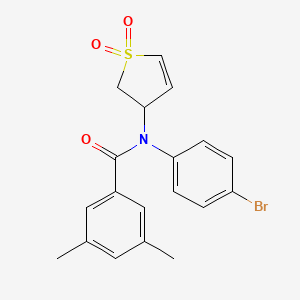
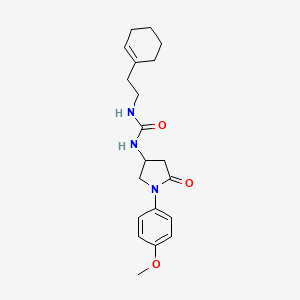
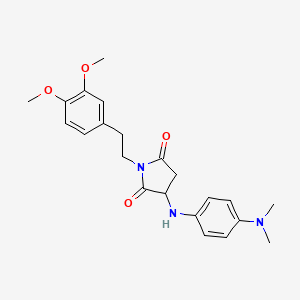

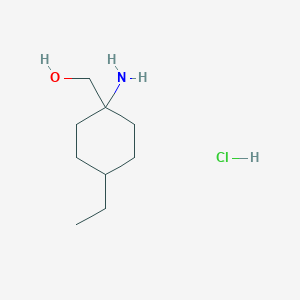

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)
